molecular formula C30H40Si B092056 Triphenyldodecylsilane CAS No. 18758-63-9

Triphenyldodecylsilane

Cat. No.: B092056
CAS No.: 18758-63-9
M. Wt: 428.7 g/mol
InChI Key: JGJORYQOUSSTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyldodecylsilane (C₂₈H₃₆Si), also known as decyl(triphenyl)silane, is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and a dodecyl (12-carbon) alkyl chain . Key properties include:

  • Molecular weight: 400.682 g/mol
  • Structure: Combines aromatic (phenyl) and long-chain aliphatic (dodecyl) moieties, conferring both rigidity and hydrophobicity.
  • Applications: Utilized in coatings, lubricants, and polymer additives due to its thermal stability and steric bulk .

Properties

CAS No.

18758-63-9

Molecular Formula

C30H40Si

Molecular Weight

428.7 g/mol

IUPAC Name

dodecyl(triphenyl)silane

InChI

InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3

InChI Key

JGJORYQOUSSTCT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

18758-63-9

Synonyms

dodecyl-triphenyl-silane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

2.1 Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane
  • Molecular formula : C₁₂H₁₂Si₂ .
  • Key differences :
    • Substituents : Ethynyl (sp-hybridized) groups instead of phenyl/dodecyl.
    • Reactivity : Ethynyl groups enable participation in click chemistry and polymerization reactions, contrasting with the inertness of Triphenyldodecylsilane’s phenyl/dodecyl groups.
    • Molecular weight : 188.39 g/mol (vs. 400.682 g/mol), leading to lower boiling points and higher volatility .
Property This compound Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane
Molecular Formula C₂₈H₃₆Si C₁₂H₁₂Si₂
Molecular Weight (g/mol) 400.682 188.39
Key Substituents 3 phenyl, 1 dodecyl 3 ethynyl, 1 ethenyl-dimethylsilyl
Applications Lubricants, coatings Organic synthesis, polymer precursors
2.2 Trimethylsilane (Hypothetical Comparison)
  • Molecular formula : C₃H₁₀Si.
  • Key differences :
    • Substituents : Three methyl groups (vs. phenyl/dodecyl).
    • Reactivity : Higher susceptibility to hydrolysis due to smaller alkyl groups.
    • Applications : Precursor in semiconductor manufacturing, unlike this compound’s bulkier applications.

Research Findings and Functional Contrasts

  • Thermal Stability : this compound’s phenyl groups enhance thermal resistance (decomposition >300°C), outperforming aliphatic silanes like trimethylsilane (<200°C) .
  • Solubility: The dodecyl chain improves solubility in non-polar solvents (e.g., hexane), whereas ethynyl-containing silanes (e.g., Triethynyl[...]silane) exhibit polar solvent compatibility due to conjugated triple bonds .
  • Catalytic Utility : this compound is inert in catalysis, while phosphine-alkene ligands (e.g., from ) or ethynyl silanes participate in transition-metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.